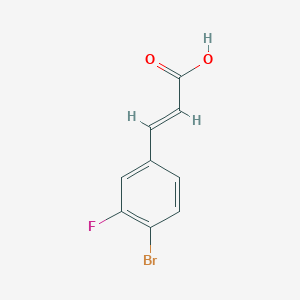

3-(4-Bromo-3-fluorophenyl)acrylic acid

Description

BenchChem offers high-quality 3-(4-Bromo-3-fluorophenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-3-fluorophenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHBEQSDZPKXEI-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromo-3-fluorophenyl)acrylic acid, a halogenated derivative of cinnamic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the phenyl ring—a bromine atom at the para-position and a fluorine atom at the meta-position—is anticipated to confer distinct physicochemical properties that are critical for its behavior in biological systems and its utility as a synthetic building block. In drug discovery, properties such as solubility, acidity (pKa), and stability are paramount as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the predicted physicochemical properties of 3-(4-Bromo-3-fluorophenyl)acrylic acid, outlines detailed experimental protocols for their determination, and discusses its probable synthetic routes and stability profile.

Predicted Physicochemical Properties

Given the novelty of 3-(4-Bromo-3-fluorophenyl)acrylic acid, extensive experimental data is not yet available in the public domain. However, by analyzing structurally similar compounds, we can establish a reliable predictive profile. The electronic effects of the halogen substituents are key to these predictions: fluorine is a strongly electronegative atom that exerts a powerful inductive electron-withdrawing effect, while bromine is less electronegative but larger and more polarizable.

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Molecular Formula | C₉H₆BrFO₂ | Based on its chemical structure. |

| Molecular Weight | 245.05 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Melting Point | 200 - 220 °C | Expected to be a crystalline solid with a relatively high melting point, influenced by the molecular symmetry and intermolecular halogen bonding. This is comparable to 3-(4-fluorophenyl)acrylic acid (209-210°C). |

| Boiling Point | > 300 °C | A high boiling point is anticipated due to the molecular weight and polar nature of the molecule. |

| Aqueous Solubility | Poorly soluble | The presence of the hydrophobic bromofluorophenyl group will likely result in low water solubility. The acrylic acid moiety provides some polarity, but overall, the molecule is expected to be lipophilic. |

| pKa | 4.0 - 4.5 | The electron-withdrawing effects of both bromine and fluorine will increase the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid (pKa ≈ 4.4). |

| LogP | 2.5 - 3.5 | The octanol-water partition coefficient is predicted to be in this range, indicating a lipophilic character favorable for membrane permeability. This is in line with the LogP of 3-(4-bromophenyl)acrylic acid (LogP ≈ 2.55).[1] |

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, a series of standardized experiments are necessary. The following protocols are designed to provide accurate and reproducible data.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for the synthesis, purification, and comprehensive physicochemical and stability profiling of a novel chemical entity.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.

Methodology:

-

A small amount of the crystalline 3-(4-Bromo-3-fluorophenyl)acrylic acid is placed in a capillary tube.

-

The capillary tube is inserted into a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2]

Methodology:

-

An excess amount of 3-(4-Bromo-3-fluorophenyl)acrylic acid is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

A standard calibration curve of the compound is used to determine the concentration from the HPLC peak area.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant of an acidic or basic compound.

Methodology:

-

A known amount of 3-(4-Bromo-3-fluorophenyl)acrylic acid is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. For more complex cases or for higher throughput, UV-spectrophotometric or capillary electrophoresis methods can also be employed.[4]

Synthesis and Chemical Stability

Probable Synthetic Route

Substituted cinnamic acids are commonly synthesized via the Perkin reaction or the Heck reaction .

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[5][6] For 3-(4-Bromo-3-fluorophenyl)acrylic acid, the starting material would be 3-bromo-4-fluorobenzaldehyde, which can be synthesized from 4-fluorobenzaldehyde.[7] This would be reacted with acetic anhydride and a weak base like sodium acetate.[8]

-

Heck Reaction: This palladium-catalyzed cross-coupling reaction provides an alternative route, coupling an aryl halide with an alkene.[9][10] In this case, 1-bromo-4-iodo-2-fluorobenzene could be reacted with acrylic acid in the presence of a palladium catalyst and a base.

Chemical Stability and Potential Degradation Pathways

The stability of 3-(4-Bromo-3-fluorophenyl)acrylic acid is a critical parameter for its storage and formulation. As an acrylic acid derivative, it is susceptible to several degradation pathways.

-

Photodegradation: The aromatic ring and the conjugated double bond are chromophores that can absorb UV light, potentially leading to photo-oxidation or isomerization of the double bond.[11] Halogenated aromatic compounds can also undergo photolytic dehalogenation. The presence of both bromine and fluorine may influence the photostability.[12]

-

Oxidative Degradation: The acrylic double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or cleavage of the carbon-carbon double bond.[13][14] The electron-withdrawing nature of the substituted phenyl ring may influence the reactivity of the double bond towards oxidation.

-

Hydrolytic Stability: While the carboxylic acid itself is stable to hydrolysis, ester derivatives of this compound would be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of the carbon-fluorine and carbon-bromine bonds to hydrolysis under physiological conditions is generally high.[15]

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group can occur. Polymerization of the acrylic moiety is also a possibility under thermal stress.[11]

Potential Degradation Pathway: Photo-oxidation

Caption: A simplified potential photo-oxidative degradation pathway for 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Conclusion

3-(4-Bromo-3-fluorophenyl)acrylic acid is a compound with significant potential, and a thorough understanding of its physicochemical properties is essential for its successful application in research and development. This guide has provided a predictive profile of its key properties based on the analysis of structurally related molecules. Furthermore, it has outlined robust experimental protocols for the empirical determination of these properties, ensuring scientific rigor. The discussion on its probable synthesis and potential degradation pathways offers valuable insights for its handling, storage, and formulation. As research on this and similar molecules progresses, the experimental validation of these predicted properties will be crucial for unlocking their full therapeutic or technological potential.

References

-

Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers | Macromolecules - ACS Publications. (2023-04-19). Retrieved from [Link]

-

synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. Retrieved from [Link]

-

Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography - PMC - PubMed Central. (2021-06-23). Retrieved from [Link]

-

Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - NIH. (2021-10-15). Retrieved from [Link]

-

Perkin reaction - Wikipedia. Retrieved from [Link]

-

oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review. (1999-10-01). Retrieved from [Link]

-

Oxidative and photooxidative degradation of poly(acrylic acid) - ResearchGate. (2025-08-05). Retrieved from [Link]

-

Effect of Anionic Comonomers on the Hydrolytic Stability of Polyacrylamides at High Temperatures in Alkaline Solution - ACS Publications. (1989-07-10). Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

What are the stability characteristics of cinnamic derivatives? - Blog. (2025-10-29). Retrieved from [Link]

-

Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers - American Chemical Society. (2025-12-05). Retrieved from [Link]

-

STUDY ON ACRYLIC PAINT DEGRADING ACTIVITY AND ITS EFFECT IN ENVIRONMENT - Jetir.Org. Retrieved from [Link]

-

Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

-

Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - MDPI. Retrieved from [Link]

-

Electrochemical degradation of acrylic acid using Ti/Ta2O5–IrO2 electrode - PMC - NIH. Retrieved from [Link]

-

Acrylic acid - Wikipedia. Retrieved from [Link]

-

(PDF) Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - ResearchGate. (2021-01-11). Retrieved from [Link]

-

2-Benzamido-3-(4-bromophenyl) acrylic acid - PMC - NIH. Retrieved from [Link]

-

Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.

-

The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed. (2015-07-28). Retrieved from [Link]

-

Perkin Reaction - J&K Scientific LLC. (2021-06-01). Retrieved from [Link]

-

Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - NIH. (2021-01-11). Retrieved from [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2025-08-09). Retrieved from [Link]

-

Recent advances in oxidative degradation of plastics - RSC Publishing. (2024-06-17). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]

-

A Concise Introduction of Perkin Reaction - Longdom Publishing. Retrieved from [Link]

-

Solubility estimation and rapid structural characterization of small molecule drugs in polymers - Purdue e-Pubs. Retrieved from [Link]

-

(PDF) Degradation of acrylic acid-grafted cellulose in aqueous medium with radical initiators. (2025-08-06). Retrieved from [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Retrieved from [Link]

-

Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca... - Ingenta Connect. Retrieved from [Link]

-

Enhancing Acrylic Resin's Resistance to Hydrolysis - Patsnap Eureka. (2025-10-11). Retrieved from [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018-08-10). Retrieved from [Link]

-

Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities - JOCPR. Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Alkaline Hydrolysis of Waste Acrylic Fibers Using the Micro-Water Method and Its Application in Drilling Fluid Gel Systems - MDPI. (2023-12-13). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. Photochemistry of Fluorosubstituted Aromatic and Heteroaromatic Molecules / Israel Journal of Chemistry, 1978 [sci-hub.ru]

- 3. On the catalytic vapor-phase dehydration of lactic acid to acrylic acid: a systematic review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00462C [pubs.rsc.org]

- 4. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in oxidative degradation of plastics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00407H [pubs.rsc.org]

- 15. Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid in various organic solvents. The principles and methodologies detailed herein are grounded in established scientific practices to ensure accuracy and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 3-(4-Bromo-3-fluorophenyl)acrylic acid, understanding its solubility profile is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug.

-

Formulation Development: Solubility data is crucial for designing appropriate dosage forms, such as oral solutions, suspensions, or intravenous formulations.

-

Purification and Crystallization: The synthesis and purification of APIs often rely on differential solubility in various solvents.[1]

-

Toxicology Studies: Accurate dosing in preclinical toxicology studies requires knowledge of the compound's solubility in relevant vehicle solvents.

3-(4-Bromo-3-fluorophenyl)acrylic acid is a substituted cinnamic acid derivative with potential applications in organic synthesis and pharmaceutical research.[2] Its structure, containing a halogenated phenyl ring and a carboxylic acid moiety, suggests a nuanced solubility behavior that warrants a thorough investigation.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[3] A more rigorous understanding requires consideration of the intermolecular forces between the solute (3-(4-Bromo-3-fluorophenyl)acrylic acid) and the solvent.

Molecular Structure and Polarity

The molecular structure of 3-(4-Bromo-3-fluorophenyl)acrylic acid imparts both polar and non-polar characteristics:

-

Polar Groups: The carboxylic acid (-COOH) group is highly polar and capable of forming hydrogen bonds.

-

Non-Polar Groups: The bromofluorophenyl ring is largely non-polar and contributes to the molecule's hydrophobicity.

The interplay of these groups will govern its solubility in different solvents. For instance, a structurally similar compound, (E)-3-(3-fluorophenyl)acrylic acid, is known to be soluble in polar organic solvents.[4]

Solvent Properties and their Influence

The choice of solvent is critical. Key solvent properties to consider include:

-

Polarity: Polar solvents (e.g., alcohols, ketones) will interact favorably with the carboxylic acid group.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, enhancing solubility. Aprotic polar solvents (e.g., acetone, ethyl acetate) can only act as hydrogen bond acceptors.

-

Dielectric Constant: Solvents with a high dielectric constant can better solvate ions, which can be relevant if the carboxylic acid deprotonates.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[5][6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which represents the saturation point of the solution at equilibrium.[8][9] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution.

Experimental Workflow Diagram

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

3-(4-Bromo-3-fluorophenyl)acrylic acid (solid)

-

Selected organic solvents (HPLC grade or higher)[10]

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of 3-(4-Bromo-3-fluorophenyl)acrylic acid to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.[5][11]

-

Record the weight of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[7][12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, either:

-

Centrifuge the sample at high speed and collect the clear supernatant.

-

Filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).

-

-

-

Quantification:

-

Prepare a series of dilutions of the clear, saturated solution using the same solvent.

-

Quantify the concentration of 3-(4-Bromo-3-fluorophenyl)acrylic acid in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using known concentrations of the compound.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Alcohols | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Isopropanol | Moderate | To be determined | |

| Ketones | Acetone | High | To be determined |

| Methyl Ethyl Ketone | Moderate | To be determined | |

| Esters | Ethyl Acetate | Moderate | To be determined |

| Ethers | Tetrahydrofuran (THF) | Moderate | To be determined |

| Diethyl Ether | Low | To be determined | |

| Hydrocarbons | Toluene | Very Low | To be determined |

| Heptane | Insoluble | To be determined |

Note: Predicted solubility is based on the principles of "like dissolves like" and the molecular structure of the compound.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the accuracy of solubility measurements.

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during the experiment is crucial.[6]

-

pH (for aqueous solutions): As a carboxylic acid, the solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid in aqueous solutions will be highly pH-dependent.[13] In acidic conditions, it will be in its less soluble neutral form, while in basic conditions, it will form a more soluble salt.

-

Polymorphism: The crystalline form of the solid can affect its solubility.[9] It is important to characterize the solid form used in the experiment.

-

Purity of the Compound and Solvent: Impurities can alter the measured solubility. High-purity reagents should be used.

Safety Considerations

When handling 3-(4-Bromo-3-fluorophenyl)acrylic acid and organic solvents, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for the compound and each solvent before use. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This guide has outlined a robust methodology for determining the solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid in organic solvents. By combining a sound theoretical understanding with a meticulous experimental approach, researchers can generate high-quality, reliable solubility data. This information is invaluable for advancing the development of new chemical entities and pharmaceutical products.

References

-

Babu, A. R., & Sathigari, S. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available at: [Link]

-

Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

-

Kovács, A., Völgyi, G., & Takács-Novák, K. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1081-1088. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LookChem. (n.d.). 3-(4-BroMo-3-fluorophenyl)acrylic acid. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Bergström, C. A., & Avdeef, A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. ADMET & DMPK, 1(1), 1-19. Available at: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

Sources

- 1. physchemres.org [physchemres.org]

- 2. Cas 923266-17-5,3-(4-BroMo-3-fluorophenyl)acrylic acid | lookchem [lookchem.com]

- 3. chem.ws [chem.ws]

- 4. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN [georganics.sk]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromo-3-fluorophenyl)acrylic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for polymerization. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for the unambiguous determination of molecular structure in solution. This guide provides a detailed technical analysis of the ¹H NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid, offering insights into spectral prediction, experimental protocols, and data interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid is expected to show distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the substituents on the phenyl ring and the geometry of the acrylic acid moiety.

The Aromatic Region (δ 7.0 - 8.5 ppm)

The 3,4-disubstituted phenyl ring gives rise to a complex splitting pattern for the three aromatic protons due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts can be predicted by considering the spectrum of a closely related compound, 3-bromo-4-fluorobenzoic acid, which shows signals at approximately 8.34, 8.07, and 7.23 ppm. The acrylic acid substituent will have a similar electronic effect to a carboxylic acid group.

-

H-2: This proton is ortho to the bromine and meta to the acrylic acid group. It is expected to be the most deshielded aromatic proton due to the additive deshielding effects of the adjacent electron-withdrawing bromine and the carbonyl group. It will likely appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.

-

H-5: This proton is ortho to the fluorine and meta to the bromine. It will be significantly influenced by the strong ortho H-F coupling and will also show a smaller meta coupling to H-6. It is expected to appear as a doublet of doublets (dd).

-

H-6: This proton is meta to both the bromine and the fluorine. It will exhibit a larger ortho coupling to H-5 and a smaller meta coupling to H-2. It will likely appear as a triplet-like signal, which is technically a doublet of doublets with similar coupling constants.

The Vinylic Region (δ 6.0 - 8.0 ppm)

The two vinylic protons of the acrylic acid moiety will appear as doublets due to their coupling to each other. The magnitude of the coupling constant (³JHH) is indicative of the stereochemistry around the double bond. For the trans isomer, which is typically more stable, a large coupling constant of approximately 16 Hz is expected.

-

H-α (proton on the carbon adjacent to the carbonyl group): This proton is deshielded by the adjacent carbonyl group and will appear at a higher chemical shift than H-β.

-

H-β (proton on the carbon adjacent to the aromatic ring): This proton is deshielded by the aromatic ring and will appear at a lower chemical shift than H-α.

The Carboxylic Acid Proton (δ > 10 ppm)

The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a chemical shift typically greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | > 10 | br s | - |

| H-2 | ~ 8.3 | dd | ³J(H2-H6) ≈ 2-3 Hz, ⁴J(H2-F) ≈ 4-6 Hz |

| H-5 | ~ 7.3 | dd | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F) ≈ 8-10 Hz |

| H-6 | ~ 7.7 | t (dd) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F) ≈ 6-8 Hz |

| H-α | ~ 7.6 | d | ³J(Hα-Hβ) ≈ 16 Hz |

| H-β | ~ 6.5 | d | ³J(Hβ-Hα) ≈ 16 Hz |

Visualization of Molecular Structure and Coupling

To better understand the relationships between the protons and the origin of the splitting patterns, the following diagrams are provided.

Figure 1: Molecular structure of 3-(4-Bromo-3-fluorophenyl)acrylic acid with proton numbering.

Figure 2: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a robust, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid 3-(4-Bromo-3-fluorophenyl)acrylic acid into a clean, dry vial.[1][2] For a higher signal-to-noise ratio, especially for less sensitive nuclei like ¹³C, a larger sample size of 20-50 mg may be used, though this can lead to line broadening in the ¹H spectrum.[1]

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices for compounds of this type include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD).[1][3] The choice of solvent can affect the chemical shifts, particularly for the carboxylic acid proton.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][2] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.

-

Filtration (if necessary): If any solid particles remain, filter the solution into a clean NMR tube through a Pasteur pipette with a small plug of glass wool.[4] Do not use cotton wool as it can introduce impurities.[4]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4 and 5 cm.[4]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[1] Typically, the deuterated solvent contains a small amount of TMS. If not, a very small amount (a few microliters of a dilute solution) should be added.

II. NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's sample holder.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment Type: A standard 1D proton experiment.

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A spectral width of at least 12 ppm is recommended to ensure all signals, including the carboxylic acid proton, are observed.

-

-

Initiate Acquisition: Start the NMR experiment.

III. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the signal of the internal standard (TMS at 0.00 ppm).

-

Integration: The relative areas under each peak are integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The exact chemical shifts of all peaks are determined.

Conclusion

The ¹H NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid provides a wealth of structural information. A thorough understanding of chemical shifts, coupling constants, and the influence of substituents allows for a confident and accurate interpretation of the spectrum. The provided protocol for sample preparation and data acquisition outlines a reliable method for obtaining high-quality data, which is essential for researchers in the fields of chemistry and drug development. By combining predictive analysis with careful experimental technique, ¹H NMR spectroscopy serves as an indispensable tool for the characterization of novel compounds like 3-(4-Bromo-3-fluorophenyl)acrylic acid.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

ChemistryViews. Substituent Effects on Benzene Rings. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Hans Reich, University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Western University, JB Stothers NMR Facility. NMR SAMPLE PREPARATION. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Magnetic Resonance in Chemistry. The use of chemical shift calculations in the conformational analysis of substituted benzenes. [Link]

-

Conicet. 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. [Link]

-

University of York, Department of Chemistry. NMR Sample Preparation. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

The Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Journal of Chemical Education. Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

-

University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(4-Bromo-3-fluorophenyl)acrylic acid

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(4-Bromo-3-fluorophenyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific halogenated aromatic compound. We will explore the predicted chemical shifts, the underlying principles governing these shifts, a detailed experimental protocol for data acquisition, and the interpretation of the spectral data.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern analytical chemistry, ¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. Its ability to provide a distinct signal for each unique carbon environment within a molecule makes it an invaluable tool for confirming molecular structures, identifying isomers, and understanding the electronic environment of carbon atoms. For a molecule such as 3-(4-Bromo-3-fluorophenyl)acrylic acid, which possesses a complex substitution pattern on the aromatic ring and an acrylic acid moiety, ¹³C NMR is indispensable for verifying its synthesis and purity. The presence of bromine and fluorine substituents introduces unique electronic effects and spin-spin couplings that provide a deeper layer of structural information.

This guide will provide a detailed examination of the ¹³C NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid, offering insights into the influence of its functional groups on the chemical shifts and coupling constants.

Predicted ¹³C NMR Spectral Data

In the absence of a publicly available experimental spectrum, a predicted ¹³C NMR spectrum serves as a robust foundation for analysis. The following table summarizes the predicted chemical shifts for each carbon atom in 3-(4-Bromo-3-fluorophenyl)acrylic acid, based on established chemical shift ranges and substituent effects.[1][2][3] The numbering of the carbon atoms is illustrated in the molecular structure diagram below.

Molecular Structure with Carbon Numbering

Caption: Molecular structure of 3-(4-Bromo-3-fluorophenyl)acrylic acid with IUPAC numbering for ¹³C NMR peak assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-(4-Bromo-3-fluorophenyl)acrylic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~135 | Aromatic quaternary carbon attached to the acrylic acid group. |

| C2 | ~129 | Aromatic CH, ortho to the acrylic acid group. |

| C3 | ~162 (doublet) | Aromatic carbon directly bonded to fluorine, deshielded and exhibits a large ¹JCF coupling. |

| C4 | ~115 (doublet) | Aromatic carbon bearing the bromine atom, influenced by the heavy atom effect and ²JCF coupling. |

| C5 | ~133 (doublet) | Aromatic CH, ortho to the bromine and meta to the fluorine, showing ³JCF coupling. |

| C6 | ~118 (doublet) | Aromatic CH, ortho to the fluorine and meta to the bromine, showing ²JCF coupling. |

| C7 | ~142 | Alkene carbon (β-carbon) attached to the aromatic ring. |

| C8 | ~122 | Alkene carbon (α-carbon) adjacent to the carboxyl group. |

| C9 | ~170 | Carboxylic acid carbonyl carbon. |

Scientific Rationale and Interpretation of Chemical Shifts

The predicted chemical shifts are a consequence of the intricate interplay of electronic effects from the various functional groups. A thorough understanding of these effects is crucial for accurate spectral interpretation.

The Aromatic Region (110-165 ppm)

The chemical shifts of the aromatic carbons are significantly influenced by the bromine, fluorine, and acrylic acid substituents.

-

Fluorine's Influence : Fluorine is a highly electronegative atom, leading to a strong deshielding effect on the directly attached carbon (C3), shifting it significantly downfield to approximately 162 ppm.[1] Furthermore, the spin of the ¹⁹F nucleus (I = 1/2) couples with the ¹³C nuclei, resulting in characteristic splitting patterns (doublets). The magnitude of the carbon-fluorine coupling constant (JCF) decreases with the number of bonds separating the nuclei.

-

Bromine's Influence : Bromine's effect is twofold. Its electronegativity contributes to some deshielding. However, a more dominant "heavy atom effect" can cause a shielding effect on the directly attached carbon (C4), shifting it upfield.[4] This is a relativistic effect that is more pronounced with heavier halogens.

-

The Acrylic Acid Group : The acrylic acid substituent is an electron-withdrawing group, which generally deshields the aromatic carbons, particularly the ipso-carbon (C1) and the carbons ortho and para to it.

The Acrylic Acid Moiety

The carbons of the acrylic acid group have characteristic chemical shifts.

-

Carbonyl Carbon (C9) : The carbonyl carbon of a carboxylic acid is highly deshielded due to the strong electronegativity of the two oxygen atoms and resonance effects, typically appearing in the 170-185 ppm range.[1]

-

Alkene Carbons (C7 and C8) : The β-carbon (C7) is further downfield (~142 ppm) compared to the α-carbon (C8) (~122 ppm). This is due to the resonance effect of the carbonyl group, which draws electron density away from the β-position, and the direct attachment to the aromatic ring.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid, a standardized and carefully executed experimental protocol is essential.

Workflow for ¹³C NMR Spectroscopy

Caption: A step-by-step workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh approximately 20-30 mg of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve carboxylic acids and its distinct solvent peak for referencing.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include:

-

Pulse Angle : 30-45° to allow for a shorter relaxation delay.

-

Relaxation Delay (d1) : 2 seconds.

-

Acquisition Time : 1-2 seconds.

-

Number of Scans : 1024 or more, depending on the sample concentration and spectrometer sensitivity, to achieve an adequate signal-to-noise ratio. Quaternary carbons will require more scans to be clearly visible.

-

-

-

Data Processing :

-

Apply an exponential multiplication with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform on the Free Induction Decay (FID).

-

Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

-

Conclusion

The ¹³C NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid is a rich source of structural information. Through a combination of predicted chemical shifts based on fundamental principles and a robust experimental protocol, a comprehensive understanding of the molecule's carbon framework can be achieved. The distinct chemical shifts of the aromatic, alkene, and carbonyl carbons, along with the characteristic splitting patterns induced by the fluorine substituent, provide a unique spectral fingerprint. This guide serves as a valuable resource for researchers in the synthesis, analysis, and application of this and similar halogenated aromatic compounds.

References

-

Brouwer, H., & Stothers, J. B. (1972). ¹³C Nuclear Magnetic Resonance Studies. XVI. ¹³C Spectra of some Substituted Acrylic Acids and their Methyl Esters. A Correlation of Olefinic Shieldings in α,β-Unsaturated Carbonyl Compounds. Canadian Journal of Chemistry, 50(5), 601-607. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

O'Neil, C. P., & Poliks, M. D. (2016). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Polymers, 8(12), 421. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

-

Furukawa, J., Kobayashi, E., Nagata, S., & Moritani, T. (1974). Carbon‐13 NMR spectroscopy of acrylic monomer and Lewis acid complexes. Journal of Polymer Science: Polymer Chemistry Edition, 12(8), 1799-1807. [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information. [Link]

-

Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons. [Link]

-

Li, Y., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(14), 3684-3687. [Link]

-

D'Agostino, J. V., & Panzner, M. J. (2023). ¹³C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2728-2733. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid, a compound of interest in pharmaceutical development and chemical synthesis. In the absence of direct literature on its mass spectral behavior, this document synthesizes established principles from the analysis of halogenated aromatics, acrylic acids, and related small molecules to present a robust analytical framework. We will explore optimal sample preparation, appropriate ionization techniques—including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—and predict the characteristic fragmentation patterns. This guide is designed to equip researchers with the expertise to develop and validate reliable analytical methods for the characterization and quantification of this and structurally similar compounds.

Introduction: The Analytical Imperative for 3-(4-Bromo-3-fluorophenyl)acrylic Acid

3-(4-Bromo-3-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid. Such compounds are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and functional materials. The presence of bromine and fluorine imparts specific physicochemical properties that can enhance biological activity and metabolic stability. Consequently, the precise and accurate characterization of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream products.[1]

Mass spectrometry (MS) stands as a cornerstone analytical technique in drug discovery and development, offering unparalleled sensitivity and specificity for molecular identification and quantification.[2] This guide provides a detailed roadmap for the mass spectrometric analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid, addressing the nuances of its chemical structure to inform methodological choices and data interpretation.

Foundational Strategy: Sample Preparation

The journey to high-quality mass spectrometry data begins with meticulous sample preparation. The primary objective is to present the analyte in a state that is compatible with the chosen ionization technique, free from interfering matrix components.[3]

Solvent Selection and Analyte Dissolution

Given the acrylic acid moiety, 3-(4-Bromo-3-fluorophenyl)acrylic acid is expected to be soluble in polar organic solvents.

-

Initial Solvent Screening: Begin with methanol, acetonitrile, or ethanol. These are compatible with both ESI and APCI and readily vaporize.

-

Aqueous Mixtures: For ESI, mixtures of water with methanol or acetonitrile are often optimal. A small percentage of a volatile acid (e.g., 0.1% formic acid) can aid in protonation for positive-ion mode analysis. For negative-ion mode, a volatile base (e.g., 0.1% ammonium hydroxide) may be beneficial.

-

Concentration: Aim for an initial concentration in the range of 1-10 µg/mL. This can be adjusted based on the sensitivity of the mass spectrometer and the ionization efficiency of the compound.

Step-by-Step Sample Preparation Protocol for LC-MS Analysis

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-(4-Bromo-3-fluorophenyl)acrylic acid and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution with the chosen mobile phase to prepare working solutions at the desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).

-

Filtration: Filter the final solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or interfere with ionization.

-

Internal Standard: For quantitative analysis, introduce a suitable internal standard at a fixed concentration to all samples and calibration standards. An ideal internal standard would be a stable isotope-labeled version of the analyte or a structurally similar compound with different mass.

Ionization Methodologies: A Comparative Approach

The choice of ionization technique is critical and depends on the analyte's properties. For 3-(4-Bromo-3-fluorophenyl)acrylic acid, ESI and APCI are the most probable choices for LC-MS, while MALDI is an option for direct analysis.

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar molecules.[4] Given the carboxylic acid group, this compound is an excellent candidate for ESI analysis, particularly in negative-ion mode.

-

Negative-Ion Mode (-ESI): The carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion. This is often the most sensitive and straightforward approach for acidic compounds.

-

Positive-Ion Mode (+ESI): Protonation to form the [M+H]⁺ ion is also possible, though likely less efficient than deprotonation. The addition of a small amount of acid to the mobile phase can enhance this process.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is suitable for less polar and more volatile compounds.[5] While ESI is likely to be more effective, APCI can be a viable alternative.

-

Ionization Mechanism: In APCI, the analyte is vaporized and then ionized through gas-phase reactions with reagent ions. Both [M+H]⁺ and [M-H]⁻ ions can be formed.[6]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique primarily used for large molecules, but it can also be applied to small molecules with the appropriate matrix.[7]

-

Matrix Selection: The choice of matrix is crucial for successful MALDI analysis of small molecules. For acidic compounds like 3-(4-Bromo-3-fluorophenyl)acrylic acid, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are good starting points.[8] Trans-cinnamic acid itself can also be used as a matrix.[9]

-

Sample Preparation for MALDI: The analyte is co-crystallized with a large molar excess of the matrix on a target plate. The laser desorbs and ionizes both the matrix and the analyte.

Predicted Mass Spectra and Fragmentation Analysis

Understanding the fragmentation patterns is key to structural confirmation and impurity identification.[10] The fragmentation of 3-(4-Bromo-3-fluorophenyl)acrylic acid will be influenced by the acrylic acid side chain, the aromatic ring, and the halogen substituents.

Isotopic Signature of Bromine

A key identifying feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a bromine atom.

Predicted Fragmentation Pathways

The following fragmentation pathways are predicted based on the structure of 3-(4-Bromo-3-fluorophenyl)acrylic acid and the known fragmentation of similar molecules.[11]

-

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). This would result in a significant fragment ion.

-

Loss of H₂O: The loss of water (18 Da) from the carboxylic acid group is also a possibility.

-

Cleavage of the Acrylic Side Chain: Fragmentation of the acrylic acid side chain can lead to the loss of a C₂H₂O₂ fragment (70 Da) or other related fragments.

-

Halogen Loss: Loss of the bromine radical (79/81 Da) or the fluorine radical (19 Da) from the molecular ion or subsequent fragment ions is possible, particularly at higher collision energies.

-

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, though this is less common in soft ionization techniques.

Visualization of the Predicted Fragmentation Pathway

Caption: Predicted fragmentation pathway of deprotonated 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Data Interpretation and Quantitative Analysis

Summary of Expected Key Ions

| m/z (Negative Ion Mode) | Proposed Fragment Identity | Notes |

| 243 / 245 | [M-H]⁻ | Molecular ion, showing the characteristic 1:1 bromine isotope pattern. |

| 199 / 201 | [M-H-CO₂]⁻ | Result of decarboxylation, a common fragmentation for carboxylic acids. |

| 225 / 227 | [M-H-H₂O]⁻ | Loss of water from the molecular ion. |

| 164 | [M-H-Br]⁻ | Loss of the bromine radical. |

| 173 / 175 | [M-H-C₂H₂O₂]⁻ | Cleavage of the acrylic acid side chain. |

High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification, high-resolution mass spectrometry is invaluable. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the identity of the compound and its impurities.[12]

Quantitative Analysis using LC-MS/MS

For quantification in complex matrices, such as in biological samples for pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[13]

-

Multiple Reaction Monitoring (MRM): In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., the decarboxylated fragment) is monitored in the third quadrupole. This highly selective technique provides excellent sensitivity and minimizes interferences.

Experimental Workflow: A Holistic View

The following diagram illustrates the comprehensive workflow for the analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Caption: Overall workflow for the quantitative analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Conclusion and Future Perspectives

This guide has provided a detailed theoretical and practical framework for the mass spectrometric analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid. By leveraging established principles of mass spectrometry and understanding the chemical nature of the analyte, researchers can develop robust and reliable analytical methods. The predicted fragmentation pathways and proposed methodologies offer a solid foundation for structural confirmation, impurity profiling, and quantitative analysis. As this compound and its derivatives continue to be explored in drug development, the application of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, will undoubtedly provide even deeper insights into their structure and function.

References

-

Banerjee, S., et al. (2020). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Applied Clinical Research, Clinical Trials and Regulatory Affairs, 7(3), 164-171. Available at: [Link]

-

Eurek, A. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry, 56(5), e4713. Available at: [Link]

-

Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

-

Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Available at: [Link]

-

MassBank. (2008). acrylic acid. Retrieved from [Link]

-

Netpharmalab. (2023). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

-

Protea Biosciences. (2013). MALDI Matrix Selection Guide. Retrieved from [Link]

-

Schiller, J., et al. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(8), 1934. Available at: [Link]

-

Wang, R., et al. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. Available at: [Link]

-

Zhang, Q., et al. (2009). Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 953-958. Available at: [Link]

-

Zubi, A. A., et al. (2022). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. IntechOpen. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the main fragment ions observed in positive-mode APCI/MS n... Retrieved from [Link]

-

MDPI. (2023). Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Retrieved from [Link]

-

Bitesize Bio. (2023). How to Choose Your MALDI (Soul) Matrix. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Impurity Characterization Techniques. Retrieved from [Link]

-

Barroso, M., et al. (2010). Liquid chromatography/tandem mass spectrometry for the qualitative and quantitative analysis of illicit drugs and medicines in preserved oral fluid. Rapid Communications in Mass Spectrometry, 24(1), 17-28. Available at: [Link]

-

Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

MDPI. (2022). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

- Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.

-

Han, X., et al. (2009). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Journal of the American Society for Mass Spectrometry, 20(7), 1315-1327. Available at: [Link]

-

Leis, H.-J., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(4), 363-373. Available at: [Link]

-

MDPI. (2024). Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. Retrieved from [Link]

Sources

- 1. Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. bitesizebio.com [bitesizebio.com]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. Matrix Materials (for MALDI-TOF-MS) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 11. rsc.org [rsc.org]

- 12. Liquid chromatography/tandem mass spectrometry for the qualitative and quantitative analysis of illicit drugs and medicines in preserved oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the FT-IR Spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a robust understanding of the vibrational characteristics of this molecule, which is of significant interest in medicinal chemistry and materials science.

Introduction: The Molecular Architecture and Spectroscopic Significance

3-(4-Bromo-3-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid. Its structure is characterized by a carboxylic acid moiety, a trans-alkene, and a disubstituted aromatic ring. The presence of bromine and fluorine atoms on the phenyl ring introduces significant electronic effects that influence the molecule's chemical reactivity, biological activity, and, pertinently for this guide, its vibrational spectrum.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present and gain insights into the molecular structure and bonding. For drug development professionals, confirming the identity and purity of synthesized compounds like 3-(4-bromo-3-fluorophenyl)acrylic acid is a critical step, and FT-IR provides a rapid and reliable method for this verification.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean and reproducible FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure for solid-state analysis using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for atmospheric water and carbon dioxide. This is a self-validating step to ensure that the final spectrum is solely that of the sample.

-

-

Sample Preparation:

-

Place a small, representative amount of crystalline 3-(4-Bromo-3-fluorophenyl)acrylic acid onto the ATR crystal.

-

Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. The causality here is that intimate contact is required for the evanescent wave to penetrate the sample effectively.

-

-

Data Acquisition:

-

Collect the spectrum over a standard mid-IR range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction to remove any broad, underlying features.

-

Normalize the spectrum to facilitate comparison with reference spectra.

-

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid is a composite of the vibrational modes of its constituent functional groups. The following sections detail the expected absorption bands and their assignments.

The Carboxylic Acid Group: A Tale of Two Bonds

The carboxylic acid functional group gives rise to two of the most characteristic and easily identifiable peaks in the FT-IR spectrum.[2][3][4]

-

O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid dimers in the solid state.[2][5] The broad nature of this peak is a key diagnostic feature.[6]

-

C=O Stretching: A strong, sharp absorption will be present between 1710 and 1680 cm⁻¹ . The conjugation of the carbonyl group with the C=C double bond and the aromatic ring is expected to shift this peak to a lower wavenumber compared to a saturated aliphatic carboxylic acid.[7]

The Aromatic and Alkene Backbone: A Region of Complexity

The vibrations of the phenyl ring and the acrylic acid double bond result in a series of absorptions in the "double bond region" and the fingerprint region.

-

Aromatic C-H Stretching: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ .[8][9]

-

Alkene C-H Stretching: A medium intensity band is also expected in the 3050-3010 cm⁻¹ region.

-

C=C Stretching (Aromatic): Two to three bands of variable intensity are typically observed in the 1600-1450 cm⁻¹ range.[7]

-

C=C Stretching (Alkene): A medium intensity band is expected around 1640-1620 cm⁻¹ . Its intensity is enhanced due to conjugation with the carbonyl group.

The Halogen Substituents: Vibrations in the Fingerprint Region

The presence of bromine and fluorine atoms gives rise to characteristic absorptions in the lower wavenumber region of the spectrum.

-

C-F Stretching: A strong absorption band is expected in the 1150-1000 cm⁻¹ range.[10]

-

C-Br Stretching: A medium to strong absorption is anticipated in the 690-515 cm⁻¹ region.[11]

The Fingerprint Region: A Unique Molecular Signature

The region from 1400 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region.[8] It contains a complex series of absorptions arising from C-C stretching, C-H bending, and other skeletal vibrations that are unique to the molecule as a whole. The out-of-plane C-H bending vibrations of the substituted aromatic ring will also appear in this region and are diagnostic of the substitution pattern.

Data Summary and Visualization

The expected FT-IR peak assignments for 3-(4-Bromo-3-fluorophenyl)acrylic acid are summarized in the table below for easy reference.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300-2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| ~3050-3010 | C-H Stretch | Aromatic/Alkene | Medium-Weak |

| 1710-1680 | C=O Stretch | Carboxylic Acid | Strong |

| 1640-1620 | C=C Stretch | Alkene | Medium |

| 1600-1450 | C=C Stretch | Aromatic | Medium-Weak |

| 1150-1000 | C-F Stretch | Fluoro-substituted Aromatic | Strong |

| 900-675 | C-H Out-of-plane Bend | Aromatic | Medium-Strong |

| 690-515 | C-Br Stretch | Bromo-substituted Aromatic | Medium-Strong |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the FT-IR analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid, from sample preparation to final spectral interpretation.

Caption: Workflow for FT-IR Analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Conclusion

The FT-IR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid provides a detailed and unambiguous fingerprint of its molecular structure. By understanding the characteristic vibrational frequencies of the carboxylic acid, substituted aromatic ring, alkene, and halogen functional groups, researchers can confidently identify this compound and assess its purity. This technical guide serves as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling them to leverage the power of FT-IR spectroscopy in their research and development endeavors.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Mahadevan, D., Periandy, S., Karabacak, M., & Ramalingam, S. (2011). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 481-492. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

ResearchGate. Analysis and characterization of cinnamic acid in the sample: (a) FT-IR.... [Link]

-

RASĀYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

ResearchGate. FTIR spectrum of acrylic acid. [Link]

-

ResearchGate. Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

-

CORE. Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluoro. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. FT-IR spectrum data and groups in compound 1. [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. FTIR spectrum of Cinnamic acid. [Link]

-

Air Hygiene, Inc. FTIR TESTING. [Link]

-

ResearchGate. FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c).... [Link]

-

National Institute of Standards and Technology. Tables of Molecular Vibrational Frequencies. [Link]

Sources

- 1. airhygiene.com [airhygiene.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

The Pharmacological Potential of Substituted Phenylacrylic Acids: A Technical Guide for Drug Discovery and Development

Abstract